(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid

Lysosomal storage disorders Rare diseases Drug discovery

SAR studies of indole-3-acetic acid derivatives often fail due to uncharacterized analogs. (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid (CAS 34024-46-9) provides a well-defined, >95% purity tool compound for reproducible PPARγ/δ agonist research. • Specific 5-ethoxy/2-methyl substitution pattern critical for PPARα/γ/δ activity [1]; • Patent-backed lead compound for lysosomal storage disease programs; • Lipinski Rule-of-Five compliant for oral bioavailability optimization.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 34024-46-9
Cat. No. B1614738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid
CAS34024-46-9
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)NC(=C2CC(=O)O)C
InChIInChI=1S/C13H15NO3/c1-3-17-9-4-5-12-11(6-9)10(7-13(15)16)8(2)14-12/h4-6,14H,3,7H2,1-2H3,(H,15,16)
InChIKeyUTQVPTYRFOINMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid: Baseline Overview


(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid (CAS 34024-46-9) is a synthetic indole-3-acetic acid derivative characterized by a 5-ethoxy and a 2-methyl substitution pattern . It belongs to a pharmacologically significant class of heterocyclic compounds . As a research chemical with a purity specification of 95%, it is intended for use as a small molecule building block or tool compound in early-stage drug discovery and chemical biology research .

Why Generic Substitution Fails


Generic substitution among indole-3-acetic acid derivatives is scientifically invalid due to profound structure-activity relationships (SAR). A 2015 study on alkoxy-3-indolylacetic acids demonstrates that PPARα/γ/δ activity is highly dependent on the specific nature and position of the alkoxy linker, the hydrophobic group, and N-alkylation of the indole nitrogen [1]. This means even minor modifications to the 5-ethoxy or 2-methyl groups can result in a complete loss or alteration of target engagement, selectivity, and downstream biological effects, making precise chemical identity non-negotiable for reproducible research.

Quantitative Evidence Guide


Lysosomal Storage Disorder Patent Claim

The compound is specifically claimed in patent literature for the prevention or amelioration of lysosomal diseases, a high-value, difficult-to-target therapeutic area . While the patent does not disclose quantitative in vitro or in vivo data, the explicit identification of this compound as a preferred agent for a specific disease mechanism provides a direct, application-specific rationale for procurement that is absent for most unclaimed indole-3-acetic acid analogs. This creates a unique procurement advantage for research programs focused on lysosomal storage disorders.

Lysosomal storage disorders Rare diseases Drug discovery

Lipinski Rule of Five Compliance

A key differentiator in early drug discovery is the likelihood of achieving oral bioavailability. (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid's calculated physicochemical properties, including a molecular weight of 233.26 g/mol, a LogP of 2.108, and 2 hydrogen bond donors, result in compliance with Lipinski's Rule of Five [1]. This is a favorable, quantifiable profile for an orally administered drug candidate. In contrast, many analogs, particularly those with larger or more polar substituents, may violate one or more of these rules, reducing their probability of success as oral agents.

Drug-likeness Oral bioavailability Lead optimization

Purity and Quality Specifications

For procurement, a verifiable quality specification is crucial. This compound is commercially available with a defined minimum purity of 95% , backed by supplier quality systems including batch-specific Certificates of Analysis (CoA) and Safety Data Sheets (SDS) . In contrast, less common or custom-synthesized analogs may lack these standardized quality assurances, introducing significant variability and risk into research, where impurities can confound biological assays or impede further synthetic steps.

Reproducibility Quality control Chemical synthesis

Best Application Scenarios


Lysosomal Storage Disorder Drug Discovery

Procurement is most justified for research programs directly targeting lysosomal storage diseases. The compound's specific patent claim as a preventive or ameliorating agent provides a clear, defensible scientific rationale for its use as a lead compound or tool molecule in this niche therapeutic area.

Oral Bioavailability Lead Optimization

This compound is an ideal candidate for lead optimization programs focused on developing orally bioavailable small molecules. Its compliance with Lipinski's Rule of Five [1] provides a favorable starting point, making it a superior choice for medicinal chemistry campaigns compared to analogs that already violate key drug-likeness criteria.

Reliable Chemical Biology Assays

The compound is well-suited for chemical biology applications requiring a reliable and well-characterized tool compound. Its established commercial availability with a minimum purity of 95% and supporting analytical documentation (CoA, SDS) ensures experimental reproducibility, a critical factor when screening against biological targets or using the compound as a synthetic intermediate.

PPAR Agonist SAR Studies

Based on class-level evidence, this compound's specific substitution pattern (5-ethoxy, 2-methyl) makes it a valuable probe for SAR studies of PPARγ/δ agonists [2]. Its procurement is strategically important for research aimed at understanding how modifications at the 5- and 2- positions of the indole ring affect binding and functional activity at PPARs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.